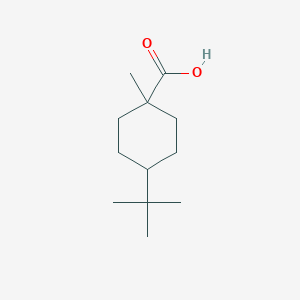
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring substituted with a tert-butyl group, a methyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butyl group. Subsequent methylation and carboxylation steps are carried out to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often used to facilitate the alkylation reactions. The process conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Tert-butyl-4-methylcyclohexane: Lacks the carboxylic acid group, resulting in different chemical reactivity and applications.
4-Tert-butylcyclohexane-1-carboxylic acid: Similar structure but without the methyl group, leading to variations in steric effects and reactivity.
1-Methylcyclohexane-1-carboxylic acid: Lacks the tert-butyl group, affecting its hydrophobic interactions and binding properties.
Uniqueness
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both tert-butyl and methyl groups along with the carboxylic acid group. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
生物活性
4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with a tert-butyl group, a methyl group, and a carboxylic acid functional group. This unique structure contributes to its biological activity, which has garnered attention in various fields, including medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic activity. Additionally, the hydrophobic nature of the tert-butyl and methyl groups enhances its binding affinity to lipid membranes and hydrophobic pockets within proteins.
Biological Activity Overview
The compound has been studied for several biological activities, including:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Enzyme Interaction Studies
A study published in Chemical Reviews highlighted the compound's ability to modulate enzyme activity through competitive inhibition. The kinetic parameters indicated that the compound binds effectively to the active site of target enzymes, which could lead to significant alterations in metabolic processes .
Antimicrobial Activity
In vitro tests have demonstrated that this compound exhibits antimicrobial activity against several pathogens. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Anti-inflammatory Potential
Research conducted on animal models showed that administration of this compound resulted in reduced markers of inflammation, such as cytokines and prostaglandins. This suggests that it may be beneficial in treating conditions like arthritis and other inflammatory disorders .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-tert-butyl-1-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-5-7-12(4,8-6-9)10(13)14/h9H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCDKLHCNIQGGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














